4-Bromo-5-butoxybenzene-1,2-diamine
Overview
Description
4-Bromo-5-butoxybenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is characterized by the presence of a bromine atom, a butoxy group, and two amine groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-5-butoxybenzene-1,2-diamine typically involves multiple steps:
Butoxylation: The addition of a butoxy group to the benzene ring.
The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of bromine or bromine-containing compounds for bromination, and butanol or butyl halides for butoxylation .
Chemical Reactions Analysis
4-Bromo-5-butoxybenzene-1,2-diamine undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the benzene ring.
Scientific Research Applications
4-Bromo-5-butoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-butoxybenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in electrophilic aromatic substitution reactions, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
4-Bromo-5-butoxybenzene-1,2-diamine can be compared to other similar compounds such as:
4-Bromo-1,2-benzenediamine: Lacks the butoxy group, making it less hydrophobic.
4-Bromo-5-fluorobenzene-1,2-diamine: Contains a fluorine atom instead of a butoxy group, which can affect its reactivity and interactions
These comparisons highlight the unique properties of this compound, such as its increased hydrophobicity and potential for diverse chemical reactions.
Properties
IUPAC Name |
4-bromo-5-butoxybenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-2-3-4-14-10-6-9(13)8(12)5-7(10)11/h5-6H,2-4,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRAUXOALMKJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)N)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287098 | |
Record name | 1,2-Benzenediamine, 4-bromo-5-butoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-36-0 | |
Record name | 1,2-Benzenediamine, 4-bromo-5-butoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 4-bromo-5-butoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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